2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide
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Overview
Description
5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with an isopropyl group, a nitro-pyrazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetylation: The nitro-pyrazole is acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetylated nitro-pyrazole is reacted with 5-isopropyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, hydrochloric acid, water.
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Major Products
Reduction: 5-ISOPROPYL-2-{[2-(4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE.
Substitution: 5-ISOPROPYL-3-THIOPHENECARBOXYLIC ACID and 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE.
Oxidation: Various oxidized derivatives of the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent or its mechanism of action in biological systems.
Mechanism of Action
The mechanism of action of 5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiophene and pyrazole rings may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-ISOPROPYL-2-{[2-(4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE: A reduced form of the compound with an amino group instead of a nitro group.
5-ISOPROPYL-3-THIOPHENECARBOXYLIC ACID: A simpler derivative lacking the pyrazole moiety.
2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: A derivative lacking the thiophene ring.
Uniqueness
The uniqueness of 5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15N5O4S |
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Molecular Weight |
337.36 g/mol |
IUPAC Name |
2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C13H15N5O4S/c1-7(2)10-3-9(12(14)20)13(23-10)16-11(19)6-17-5-8(4-15-17)18(21)22/h3-5,7H,6H2,1-2H3,(H2,14,20)(H,16,19) |
InChI Key |
HZPKIHRSUZGXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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